molecular formula C17H23NO3 B2394192 4-(2-methoxyethoxy)-N-(4-methylenecyclohexyl)benzamide CAS No. 2320681-50-1

4-(2-methoxyethoxy)-N-(4-methylenecyclohexyl)benzamide

Cat. No. B2394192
CAS RN: 2320681-50-1
M. Wt: 289.375
InChI Key: WRMRPNJQTLLBOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methoxyethoxy)-N-(4-methylenecyclohexyl)benzamide, also known as MMCH, is a synthetic compound that has gained significant attention in the field of scientific research. MMCH is a cyclohexylbenzamide derivative that has been studied for its potential use as a therapeutic agent due to its unique chemical structure and mechanism of action. In

Mechanism of Action

The mechanism of action of 4-(2-methoxyethoxy)-N-(4-methylenecyclohexyl)benzamide involves the inhibition of the protein kinase C (PKC) pathway. PKC is a family of enzymes that are involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. This compound has been shown to inhibit the activity of PKC, which leads to a decrease in cell proliferation and an increase in apoptosis. This mechanism of action has been implicated in the anti-tumor and anti-angiogenic properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the expression of pro-inflammatory cytokines, such as TNF-alpha and IL-6. This compound has also been shown to inhibit the expression of angiogenic factors, such as VEGF and bFGF. In addition, this compound has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-(2-methoxyethoxy)-N-(4-methylenecyclohexyl)benzamide is its unique chemical structure and mechanism of action, which make it a promising therapeutic agent for a variety of diseases. In addition, the synthesis method of this compound has been optimized to increase yield and purity, making it a viable compound for scientific research. However, one of the limitations of this compound is its potential toxicity, which needs to be further studied before it can be used as a therapeutic agent in humans.

Future Directions

There are a number of future directions for the study of 4-(2-methoxyethoxy)-N-(4-methylenecyclohexyl)benzamide. One direction is the further study of its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is the study of its potential as an analgesic and treatment for chronic pain. In addition, the toxicity of this compound needs to be further studied before it can be used as a therapeutic agent in humans. Overall, this compound is a promising compound with a unique chemical structure and mechanism of action that has the potential to be used as a therapeutic agent for a variety of diseases.

Synthesis Methods

The synthesis of 4-(2-methoxyethoxy)-N-(4-methylenecyclohexyl)benzamide involves the reaction of 4-aminobenzonitrile with 4-methylenecyclohexanone in the presence of sodium hydride and DMF (N,N-dimethylformamide). The resulting intermediate product is then reacted with 2-methoxyethyl chloride in the presence of potassium carbonate and DMF to produce this compound. The synthesis method of this compound has been optimized to increase yield and purity, making it a viable compound for scientific research.

Scientific Research Applications

4-(2-methoxyethoxy)-N-(4-methylenecyclohexyl)benzamide has been studied extensively for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, this compound has been shown to have potential as a treatment for chronic pain and as an analgesic.

properties

IUPAC Name

4-(2-methoxyethoxy)-N-(4-methylidenecyclohexyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-13-3-7-15(8-4-13)18-17(19)14-5-9-16(10-6-14)21-12-11-20-2/h5-6,9-10,15H,1,3-4,7-8,11-12H2,2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMRPNJQTLLBOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)C(=O)NC2CCC(=C)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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